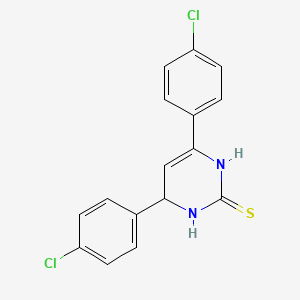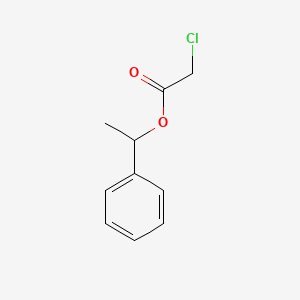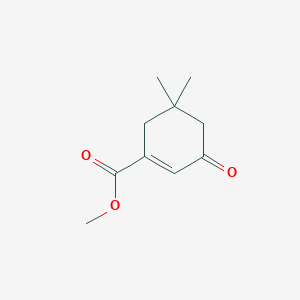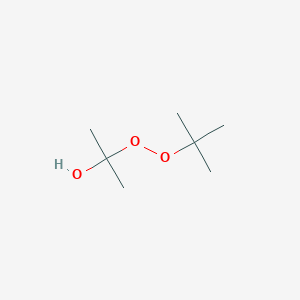
2-(tert-Butylperoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylperoxy)propan-2-ol is an organic peroxide compound with the molecular formula C7H16O3. It is a tertiary alcohol and is known for its use as an initiator in polymerization reactions and as a radical initiator in various chemical processes. This compound is characterized by the presence of a tert-butylperoxy group attached to a propan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-Butylperoxy)propan-2-ol can be synthesized through the reaction of tert-butyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing: tert-Butyl hydroperoxide and acetone are mixed in a suitable solvent.
Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture.
Reaction: The mixture is allowed to react at a controlled temperature, usually around 50-60°C.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification using industrial-scale distillation columns. The use of automated systems ensures precise control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylperoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl hydroperoxide and acetone.
Reduction: Reduction reactions can convert it back to tert-butyl alcohol and acetone.
Substitution: It can participate in substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Catalysts: Acid catalysts like sulfuric acid are often employed in substitution reactions.
Major Products
Oxidation: tert-Butyl hydroperoxide and acetone.
Reduction: tert-Butyl alcohol and acetone.
Substitution: Various substituted alcohols depending on the reagents used.
Scientific Research Applications
2-(tert-Butylperoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: It is employed in studies involving oxidative stress and radical-induced damage in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylperoxy)propan-2-ol involves the generation of free radicals. Upon decomposition, it forms tert-butyl radicals and hydroxyl radicals. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets include unsaturated carbon-carbon bonds in monomers, and the pathways involve radical addition and propagation steps.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the propan-2-ol backbone.
tert-Butyl alcohol: A simpler tertiary alcohol without the peroxy group.
tert-Butyl peroxyacetate: Contains a peroxy group but with an acetate backbone.
Uniqueness
2-(tert-Butylperoxy)propan-2-ol is unique due to its dual functionality as both a tertiary alcohol and a peroxide. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to generate free radicals makes it particularly valuable in polymerization and radical-induced processes.
Properties
CAS No. |
68750-86-7 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-tert-butylperoxypropan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-6(2,3)9-10-7(4,5)8/h8H,1-5H3 |
InChI Key |
GAQASQHKGUCYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


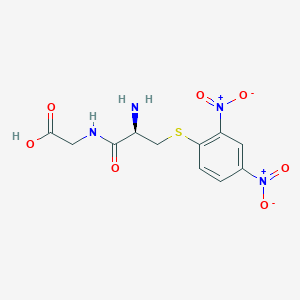
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
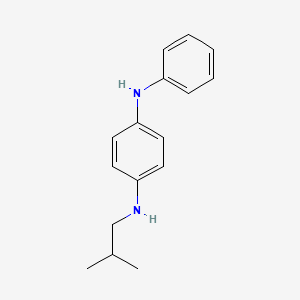
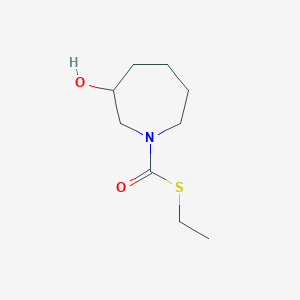

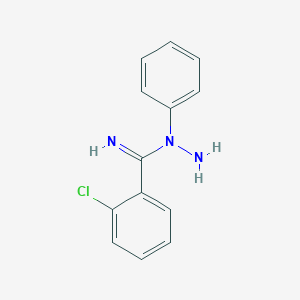
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
